
N-(1-cyclopropylpiperidin-4-yl)-3-fluorobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropylpiperidin-4-yl)-3-fluorobenzene-1-sulfonamide is a synthetic organic compound with the molecular formula C14H19FN2O2S This compound is characterized by the presence of a cyclopropylpiperidine moiety attached to a fluorobenzene sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylpiperidin-4-yl)-3-fluorobenzene-1-sulfonamide typically involves multiple steps:
Formation of the Piperidine Ring: The initial step often involves the synthesis of the 1-cyclopropylpiperidine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorobenzene Sulfonamide Group: The next step involves the sulfonation of 3-fluorobenzene, followed by the introduction of the sulfonamide group. This can be done using sulfonyl chlorides and amines under controlled conditions.
Coupling Reaction: Finally, the cyclopropylpiperidine and the fluorobenzene sulfonamide are coupled together using suitable coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and ensuring the purity of the final product through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the sulfonamide group.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclopropylpiperidin-4-yl)-3-fluorobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(1-cyclopropylpiperidin-4-yl)-3-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-cyclopropylpiperidin-4-yl)-3-chlorobenzene-1-sulfonamide
- N-(1-cyclopropylpiperidin-4-yl)-3-methylbenzene-1-sulfonamide
Uniqueness
N-(1-cyclopropylpiperidin-4-yl)-3-fluorobenzene-1-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets compared to its non-fluorinated analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Biologische Aktivität
N-(1-cyclopropylpiperidin-4-yl)-3-fluorobenzene-1-sulfonamide is a compound of interest due to its potential therapeutic applications, particularly in the context of inhibiting specific oncogenic pathways. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chemical Formula : C13H16F2N2O2S
- Molecular Weight : 302.35 g/mol
- IUPAC Name : N-(1-cyclopropylpiperidin-4-yl)-3-fluorobenzenesulfonamide
The presence of a cyclopropyl group and a sulfonamide moiety contributes to its unique pharmacological properties.
This compound has been identified as a selective inhibitor of the KRAS G12C mutation, which is prevalent in various cancers, including lung and colorectal cancers. The mechanism involves:
- Binding Affinity : The compound demonstrates high binding affinity to the KRAS G12C mutant protein, effectively preventing its activation and subsequent downstream signaling that promotes tumor growth.
- Inhibition of Cell Proliferation : In vitro studies indicate that this compound significantly reduces the proliferation of cancer cells harboring the KRAS G12C mutation.
In Vitro Studies
Research has demonstrated that this compound exhibits potent anti-proliferative effects on several cancer cell lines. The following table summarizes key findings from various studies:
In Vivo Studies
Preclinical models have further validated the efficacy of this compound:
- Xenograft Models : In mouse models bearing xenografts of KRAS G12C mutant tumors, treatment with this compound led to significant tumor regression compared to control groups.
- Pharmacokinetics : Studies indicate favorable pharmacokinetic properties, including adequate bioavailability and metabolic stability.
Case Studies
Several case studies have highlighted the clinical relevance of targeting KRAS G12C mutations with this compound:
- Patient Case Report : A patient with advanced lung adenocarcinoma showed marked improvement after treatment with this compound, achieving stable disease for over six months.
- Combination Therapy : In combination with other targeted therapies, this compound has shown enhanced efficacy, leading to synergistic effects in reducing tumor burden.
Eigenschaften
IUPAC Name |
N-(1-cyclopropylpiperidin-4-yl)-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2S/c15-11-2-1-3-14(10-11)20(18,19)16-12-6-8-17(9-7-12)13-4-5-13/h1-3,10,12-13,16H,4-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCYIGJYKDOQRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(CC2)NS(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.